molecular formula C19H15N5O5S2 B4868962 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4868962
M. Wt: 457.5 g/mol
InChI Key: CKNVPEUYWNJBNW-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H15N5O5S2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.05146094 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Benzothiazole derivatives, including ones similar to the compound , have been synthesized and evaluated for their potent antitumor properties. A specific derivative exhibited significant in vivo inhibitory effects on tumor growth, indicating the potential of such compounds in cancer therapy (Yoshida et al., 2005).

Cardiac Electrophysiological Activity

  • Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has demonstrated their potency in cardiac electrophysiological activity. These compounds have shown comparable effectiveness to clinically trialed agents in in vitro assays, suggesting their potential in cardiac therapeutics (Morgan et al., 1990).

Synthesis and Transformations in Organic Chemistry

  • Studies have focused on the synthesis and transformation of benzothiazole derivatives for various applications in organic chemistry. This includes the creation of novel compounds with potential biological and pharmacological relevance (El’chaninov et al., 2018).

Microwave-Mediated Synthesis for Heterocycles

  • Efficient microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, showcasing the utility of these compounds in synthesizing diverse pyrazolo and triazolo pyrimidine derivatives (Darweesh et al., 2016).

Antimicrobial and Anticonvulsant Screening

  • Certain benzothiazole compounds have been synthesized and screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, further highlighting their potential in medicinal chemistry (Patel et al., 2009).

Research in Diazaphenothiazine Chemistry

  • Investigations into the chemistry of diazaphenothiazines, related to benzothiazole chemistry, have explored various synthetic routes and chemical reactions, contributing to the understanding of heterocyclic compounds (Carter & Chesseman, 1977).

Pro-apoptotic Anticancer Agents

  • Research into indapamide derivatives, related to benzothiazoles, has shown promising proapoptotic activity in anticancer applications. Certain compounds demonstrated significant inhibition of melanoma cell line growth (Yılmaz et al., 2015).

Inhibitors of Carbonic Anhydrase

  • Novel metal complexes of heterocyclic sulfonamide, structurally related to benzothiazoles, have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).

Anti-inflammatory Agents

  • A group of benzothiazole derivatives has been evaluated as anti-inflammatory agents, with significant activity observed, comparable to established drugs (Abdellatif et al., 2014).

Metabotropic Glutamate Receptor Modulation

  • N-substituted benzamides have been explored for their role in positively modulating metabotropic glutamate receptors, indicating potential applications in neuropharmacology (de Paulis et al., 2006).

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5S2/c1-31(28,29)15-6-7-16-17(8-15)30-19(21-16)22-18(25)13-4-2-12(3-5-13)10-23-11-14(9-20-23)24(26)27/h2-9,11H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNVPEUYWNJBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 4
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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 5
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.